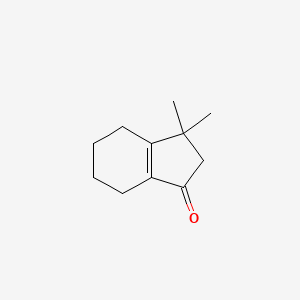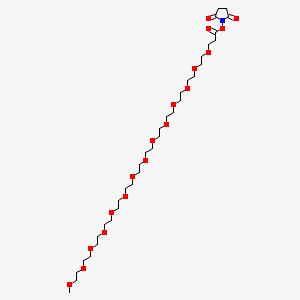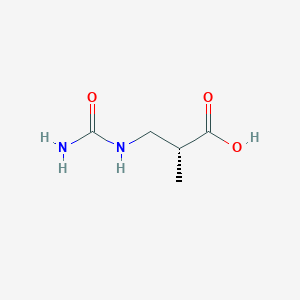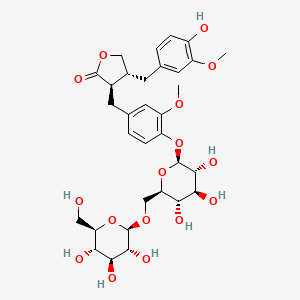
Matairesinol 4'-O-beta-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Matairesinol 4’-O-beta-gentiobioside is a naturally occurring lignan compound. It is primarily isolated from the stem barks of Styrax japonica and Trachelospermum jasminoides . This compound is known for its complex structure, which includes multiple hydroxyl groups and methoxy groups attached to a dihydrofuranone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Matairesinol 4’-O-beta-gentiobioside involves several steps, starting from simpler lignan precursors. The key steps typically include glycosylation reactions to attach the gentiobioside moiety to the matairesinol core. Common solvents used in these reactions include DMSO, pyridine, methanol, and ethanol .
Industrial Production Methods
Industrial production of Matairesinol 4’-O-beta-gentiobioside is generally achieved through extraction from natural sources, such as the stem barks of Styrax japonica. The extraction process involves solvent extraction followed by purification steps to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Matairesinol 4’-O-beta-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Matairesinol 4’-O-beta-gentiobioside can yield compounds with additional carbonyl groups, while reduction can produce compounds with more hydroxyl groups .
Scientific Research Applications
Matairesinol 4’-O-beta-gentiobioside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and transformation.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Matairesinol 4’-O-beta-gentiobioside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Cytotoxic Activity: By inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Matairesinol 4’-O-beta-gentiobioside is unique among lignans due to its specific glycosylation pattern. Similar compounds include:
Matairesinol: The aglycone form without the gentiobioside moiety.
Secoisolariciresinol: Another lignan with a different glycosylation pattern.
Pinoresinol: A related lignan with a simpler structure.
These compounds share some biological activities but differ in their specific molecular targets and potency.
Properties
Molecular Formula |
C32H42O16 |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |
InChI Key |
SSZQYOJANKKXOX-QFYIXHTHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)


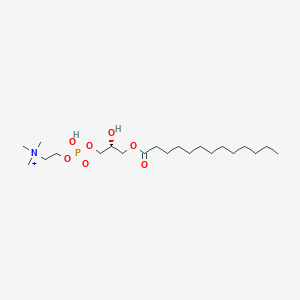

![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)
